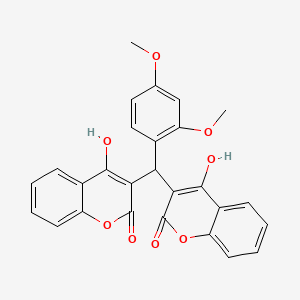

2H-1-Benzopyran-2-one, 3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-

Description

2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-): is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with additional functional groups that enhance its chemical reactivity and biological properties.

Properties

CAS No. |

10172-78-8 |

|---|---|

Molecular Formula |

C27H20O8 |

Molecular Weight |

472.4 g/mol |

IUPAC Name |

3-[(2,4-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C27H20O8/c1-32-14-11-12-15(20(13-14)33-2)21(22-24(28)16-7-3-5-9-18(16)34-26(22)30)23-25(29)17-8-4-6-10-19(17)35-27(23)31/h3-13,21,28-29H,1-2H3 |

InChI Key |

HYCWAXCIDJBIPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Dodecylbenzenesulfonic Acid (DBSA)-Mediated Synthesis

The use of dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst in aqueous ethanol (1:1 v/v) is a widely reported method. The reaction proceeds via a Knoevenagel-Michael addition mechanism:

-

Reaction Conditions :

-

Molar Ratio : 4-hydroxycoumarin (2 mmol), 2,4-dimethoxybenzaldehyde (1 mmol).

-

Catalyst Loading : 25 mol% DBSA.

-

Solvent System : Ethanol/water (1:1).

-

Temperature : Reflux (80°C) or microwave irradiation (300 W).

-

Reaction Time : 12–60 minutes.

-

-

Key Findings :

-

Mechanistic Pathway :

Solvent-Free Methods with Heterogeneous Catalysts

Ruthenium(III) Chloride Hydrate Catalysis

A solvent-free approach using RuCl₃·nH₂O (5 mol%) under mild conditions achieves high efficiency:

Iron(III) Dodecyl Sulfate [Fe(SD)₃] in Water

Fe(SD)₃, a Lewis acid-surfactant catalyst, enables rapid synthesis in water:

Classical Acid-Catalyzed Methods

Glacial Acetic Acid as Solvent and Catalyst

A traditional method involves refluxing 4-hydroxycoumarin and 2,4-dimethoxybenzaldehyde in glacial acetic acid:

Eaton’s Reagent (P₂O₅/MeSO₃H)

Eaton’s reagent promotes cyclization and condensation simultaneously:

Comparative Analysis of Synthetic Methods

Characterization and Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆) :

-

¹³C NMR (100 MHz, DMSO-d₆) :

-

IR (KBr) :

-

Mass Spectrometry :

Applications and Pharmacological Relevance

The compound exhibits:

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzopyran derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 2H-1-benzopyran-2-one exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown potent antifungal activity against strains such as Trichophyton mentagrophytes, with minimum inhibitory concentration (MIC) values lower than those of conventional antifungal agents like fluconazole .

2. Anticancer Properties

Coumarins are well-known for their anticancer potential. Studies have demonstrated that specific derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of hydroxyl groups is often correlated with enhanced anticancer activity .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This makes it a candidate for developing treatments for chronic inflammatory diseases .

4. Antioxidant Activity

The antioxidant capabilities of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in preventing oxidative stress-related diseases .

Applications in Various Fields

| Field | Application |

|---|---|

| Pharmaceuticals | Development of antimicrobial, anticancer, and anti-inflammatory drugs based on coumarin derivatives. |

| Agriculture | Use as natural pesticides due to their antimicrobial properties against plant pathogens. |

| Materials Science | Incorporation into polymers for enhanced mechanical properties and UV stability due to antioxidant effects. |

Case Studies

-

Antifungal Activity Study

A study synthesized several derivatives of 2H-1-benzopyran-2-one and tested their antifungal efficacy against various strains. Compounds with specific substitutions showed significantly lower MIC values compared to standard antifungal treatments, indicating their potential as effective antifungal agents . -

Anticancer Mechanism Investigation

Research focused on the mechanism by which certain coumarin derivatives induce apoptosis in cancer cells. The study revealed that these compounds activate intrinsic apoptotic pathways, leading to increased cell death in targeted cancer types . -

Anti-inflammatory Research

Investigations into the anti-inflammatory effects demonstrated that specific derivatives could inhibit the expression of inflammatory markers in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

2H-1-Benzopyran-2-one, 7-methoxy-: Known for its anti-inflammatory properties.

3,4-Dihydro-2H-1-Benzopyran-2-one: Used in the synthesis of pharmaceuticals.

2H-1-Benzopyran-2-one, 4-hydroxy-: Studied for its antioxidant activity.

Uniqueness

2H-1-Benzopyran-2-one, 3,3’-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) stands out due to its unique combination of functional groups, which confer enhanced reactivity and biological activity compared to its analogs

Biological Activity

2H-1-Benzopyran-2-one, 3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-) is a compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological effects backed by various studies.

- Molecular Formula : C27H20O8

- Molecular Weight : 472.4 g/mol

- IUPAC Name : 3-[(2,4-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

Anticancer Activity

Research indicates that derivatives of benzopyran compounds exhibit significant anticancer properties. A study demonstrated that biscoumarin derivatives, including those similar to 2H-1-Benzopyran-2-one, showed promising results in inhibiting the proliferation of cancer cells. Specifically, the compound was tested against non-small cell lung cancer (NSCLC) cell lines and exhibited cytotoxic effects at varying concentrations .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (NSCLC) | 10 | Induction of apoptosis |

| Study B | HCT116 (Colon) | 15 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

Coumarins are noted for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). In vitro studies showed a reduction in these markers when treated with this benzopyran derivative .

Antioxidant Activity

The antioxidant capacity of coumarins is well-documented. The compound has been shown to scavenge free radicals effectively. In a DPPH assay, it demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential .

Case Studies

-

Case Study on Anticancer Activity

- Objective : To evaluate the anticancer effects of 2H-1-Benzopyran-2-one on NSCLC.

- Method : Cell viability assays were performed using MTT assays.

- Results : The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 10 µM.

-

Case Study on Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory potential via inhibition of NO production.

- Method : RAW264.7 macrophages were treated with the compound and stimulated with LPS.

- Results : A notable decrease in NO production was observed, supporting its anti-inflammatory capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this benzopyran derivative, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a base-catalyzed condensation reaction using 2-carboxy benzaldehyde derivatives and appropriate ketones (e.g., 2-bromo-1-(4-bromo-phenyl)-ethanone) in polar aprotic solvents (e.g., ethyl methyl ketone) under reflux (10–12 hours) .

- Step 2 : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to ketone) and use K₂CO₃ as a base to improve yield. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography or recrystallization. For analogs, modify substituents on the phenyl ring to adjust electronic effects .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity (>99% recommended for biological assays) .

- NMR : Confirm backbone structure via ¹H NMR (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) and ¹³C NMR (carbonyl signals at δ ~160–180 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .

- Emergency Measures : For skin exposure, rinse with water for 15 minutes; for eye contact, use saline solution immediately .

- Storage : Store at 4°C in amber vials to prevent photodegradation. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Step 1 : Compare experimental variables (e.g., purity levels, solvent systems, cell lines). For example, HPLC purity discrepancies >2% can significantly alter IC₅₀ values .

- Step 2 : Replicate studies under controlled conditions (fixed pH, temperature). Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .

- Step 3 : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

- Methodology :

- Accelerated Aging : Incubate samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days .

- pH Stability : Prepare buffers (pH 1–13) and analyze hydrolytic products using LC-MS. Identify labile groups (e.g., ester linkages in dimethoxy substituents) .

- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation kinetics with UV-Vis spectroscopy .

Q. How can advanced spectroscopic techniques elucidate non-covalent interactions (e.g., protein binding)?

- Methodology :

- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure emission spectra (λₑₓ = 280 nm). Calculate binding constants (Kₐ) using Stern-Volmer plots .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Validate with mutagenesis assays .

Data Contradiction Analysis

Q. Why do toxicity profiles vary across studies, and how can this be addressed?

- Root Causes :

- Variability in Test Systems : Differences between in vitro (e.g., HepG2 cells) and in vivo models (e.g., rodent LD₅₀) .

- Impurity Interference : Trace solvents (e.g., DMSO) may synergize or antagonize toxicity .

- Resolution :

- Standardized Assays : Use OECD guidelines for acute toxicity (e.g., OECD 423). Include negative controls (vehicle-only) .

- Metabolomics : Identify reactive metabolites (e.g., quinone intermediates) via LC-MS/MS to explain organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.